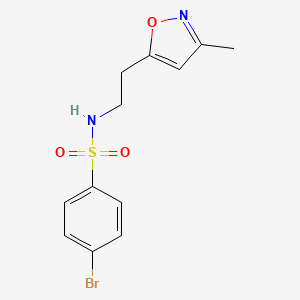
4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine, commonly known as BMPA, is an organic compound that is used in a variety of scientific research applications. It is a heterocyclic compound that contains a pyrazole ring, which is an aromatic five-membered ring containing three nitrogen atoms. BMPA is used in a variety of research fields, including biochemistry, pharmacology, and medicinal chemistry. It is also used as a catalyst in organic synthesis.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
4-Bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine is a chemical compound with various applications in synthesis and derivative formation. For instance, it is used in the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives. These compounds have shown remarkable analgesic activity in mice, and moderate hypotensive, bradycardiac, and antiinflammatory activities in rats (Bondavalli et al., 1988). Additionally, pyrazole Schiff bases, including those with 4-bromo substitutions, have been synthesized and characterized for their antibacterial activity, indicating potential as antibacterial agents (Feng et al., 2018).
Molecular and Structural Studies
Molecular and structural characterization of 4-bromo derivatives is a crucial area of research. Studies involving X-ray crystallography and NMR spectroscopy have been conducted to understand the molecular structures and interactions of such compounds. This has applications in material science and pharmaceutical research, as understanding the molecular structure is key to predicting and modifying chemical behavior (Tamer et al., 2016).
Application in Catalysis and Synthesis
4-Bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine and its derivatives are used in various catalytic processes, like palladium-catalyzed cyclizations, which are critical for the synthesis of complex organic compounds. This has broad implications in the field of synthetic organic chemistry, where such processes are fundamental to the creation of new molecules for pharmaceuticals and materials science (Lee & Cho, 2012).
Potential Antibacterial and Antifungal Applications
Research has indicated that certain derivatives of 4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine exhibit antibacterial and antifungal properties. This makes them candidates for development into new antibiotics or antifungal agents, addressing the growing need for novel treatments against resistant strains of bacteria and fungi (Gur et al., 2018).
Other Applications
The versatility of 4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine extends to various other applications, including the development of novel oligopeptides, exploration of its reaction with amines and sulfides, and the investigation of its role in the synthesis of pyrazolopyrimidine nucleosides, which could have pharmacological implications (Heimgartner et al., 2013).
Propiedades
IUPAC Name |
4-bromo-1-[(4-methylphenyl)methyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14-15/h2-5,7H,6H2,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMZSABHPPNJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=N2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine hydrochloride](/img/structure/B2432499.png)



![N-[[4-(4-bromophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2432503.png)
![N-[1-(2,4-Dimethylphenyl)propan-2-YL]-3-(4-formyl-2-methoxyphenoxy)propanamide](/img/structure/B2432504.png)
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2432506.png)


![2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2432512.png)
![N-(3-acetylphenyl)-2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2432515.png)
![(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;(1R,4R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B2432517.png)
